Cas no 306733-05-1 (7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Z223847136
- AKOS000717579
- SR-01000527985
- SR-01000527985-1
- 7-[(2E)-BUT-2-EN-1-YL]-3-METHYL-8-[(2-METHYLPROPYL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- (E)-7-(but-2-en-1-yl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- AB00153321-02
- F0381-3311
- Oprea1_710964
- 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
- NCGC00302769-01
- 306733-05-1
-
- Inchi: 1S/C14H20N4O2S/c1-5-6-7-18-10-11(15-14(18)21-8-9(2)3)17(4)13(20)16-12(10)19/h5-6,9H,7-8H2,1-4H3,(H,16,19,20)/b6-5+
- InChI Key: UXAJKRFJGNFMJL-AATRIKPKSA-N
- SMILES: S(CC(C)C)C1=NC2=C(C(NC(N2C)=O)=O)N1C/C=C/C
Computed Properties
- Exact Mass: 308.13069707g/mol
- Monoisotopic Mass: 308.13069707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.5Ų
- XLogP3: 2.5
7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0381-3311-2μmol |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
306733-05-1 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F0381-3311-1mg |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
306733-05-1 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F0381-3311-25mg |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
306733-05-1 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F0381-3311-75mg |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
306733-05-1 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
Life Chemicals | F0381-3311-15mg |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
306733-05-1 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F0381-3311-3mg |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
306733-05-1 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F0381-3311-10μmol |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
306733-05-1 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F0381-3311-4mg |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
306733-05-1 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0381-3311-50mg |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
306733-05-1 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F0381-3311-10mg |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
306733-05-1 | 90%+ | 10mg |
$118.5 | 2023-05-17 |
7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
Additional information on 7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Introduction to 7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 306733-05-1)
7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by its CAS number 306733-05-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the purine derivatives class, which is well-known for its biological significance and therapeutic potential. The unique structural features of this molecule, including its double bond in the butenyl group and the presence of a sulfanyl substituent, contribute to its distinct chemical properties and biological activities.
The synthesis and characterization of 7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been extensively studied due to its potential applications in drug development. The presence of multiple functional groups such as the enone moiety and the sulfanyl group enhances its reactivity and interaction with biological targets. This compound has been explored for its possible role in modulating various cellular processes, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in purine derivatives as pharmacological agents due to their ability to interact with nucleic acid bases and enzymes. The structural similarity of 7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione to natural purines like adenosine and guanosine suggests that it may exhibit similar biological effects. However, its unique modifications make it a distinct molecule with potential advantages over natural purines in terms of stability and bioavailability.
One of the key areas of research involving 7-(2E)-butenyl-substituted purines is their role in anti-inflammatory and immunomodulatory therapies. Studies have shown that certain purine derivatives can inhibit inflammatory pathways by interacting with specific enzymes and receptors. The sulfanyl group in 7-(2E)-butenyl-substituted purines may further enhance their ability to modulate immune responses by affecting sulfation pathways that are crucial for immune cell function.
The enone moiety present in 7-(2E)-butenyl-substituted purines also contributes to their chemical diversity and reactivity. This functional group can participate in various chemical reactions, including Michael additions and aldol condensations, which are useful for further derivatization and development of new drug candidates. The synthesis of this compound often involves multi-step organic reactions that require careful optimization to ensure high yield and purity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 7-(2E)-butenyl-substituted purines with greater accuracy. Molecular docking studies have identified potential binding sites on target proteins for this compound, providing insights into its mechanism of action. These computational approaches have been particularly useful in designing derivatives with enhanced potency and selectivity.
The pharmaceutical industry has shown interest in developing novel therapeutic agents based on purine derivatives due to their broad spectrum of biological activities. 7-(Butenyl-substituted purines) such as 7-(2E)-butenyl-substituted purines have been explored for their potential applications in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The ability of these compounds to interact with multiple biological targets makes them attractive candidates for multitarget drug discovery.
In conclusion,7-(Butenyl-substituted purines) such as 7-(trans-butenyl)-substituted purines represent a promising class of pharmacological agents with diverse therapeutic applications. The unique structural features of these compounds contribute to their distinct chemical properties and biological activities, making them valuable tools for drug development. Further research is needed to fully elucidate their mechanisms of action and optimize their pharmacological profiles for clinical use.
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